CDP-N-methylethanolamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

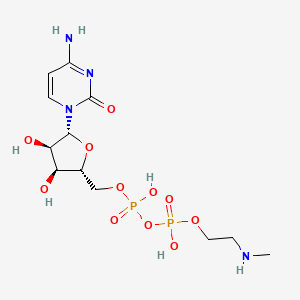

CDP-N-methylethanolamine is a nucleotide-(amino alcohol) that is the N-methyl derivative of CDP-ethanolamine. It is a phosphoethanolamine and a member of nucleotide-(amino alcohol)s. It derives from a CDP-ethanolamine. It is a conjugate acid of a this compound(1-).

科学研究应用

Biochemical Significance

CDP-N-methylethanolamine is an intermediate in the Kennedy pathway, which is crucial for the biosynthesis of phosphatidylcholine and other phospholipids. This pathway involves the conversion of ethanolamine into phosphoethanolamine and subsequently into CDP-ethanolamine, which can then be methylated to form this compound. The importance of this pathway lies in its role in membrane biogenesis and cellular signaling.

Key Processes:

- Phospholipid Synthesis : this compound serves as a precursor for phosphatidylcholine, a major component of cell membranes .

- Methylation Reactions : It undergoes further methylation to produce dimethylated derivatives, which are essential for maintaining membrane integrity and function .

Therapeutic Applications

The therapeutic potential of nitrogen-containing compounds like this compound has been widely recognized in medicinal chemistry. Research indicates that derivatives of this compound exhibit various pharmacological activities.

Notable Findings:

- Anticancer Activity : Some studies suggest that compounds derived from the methylation pathways involving this compound show promising anticancer properties . For instance, certain nitrogen heterocycles have demonstrated efficacy against various cancer cell lines.

- Neuroprotective Effects : Research indicates that enhancing phosphatidylcholine synthesis through pathways involving this compound may have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease .

Applications in Plant Biology

In plant systems, this compound is essential for synthesizing phosphatidylcholine, which is vital for plant growth and development. Studies on Arabidopsis thaliana reveal that mutations affecting the methyltransferase enzymes involved in this pathway lead to significant developmental defects due to impaired phosphatidylcholine production .

Case Study: Arabidopsis thaliana

- Mutant Analysis : Research shows that knock-out mutants lacking key methyltransferases exhibit dwarfism and developmental impairments, underscoring the critical role of this compound in plant metabolism .

- Environmental Adaptation : The ability to synthesize phosphatidylcholine from this compound allows plants to adapt to varying environmental conditions by modulating membrane composition .

Summary of Research Findings

The applications of this compound extend across multiple disciplines, including biochemistry, pharmacology, and plant biology. Below is a summary table highlighting key findings from various studies:

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for CDP-N-methylethanolamine, and how can reaction conditions be optimized for higher yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between cytidine diphosphate (CDP) and N-methylethanolamine. Key optimization factors include:

- Catalysts : Use of enzymatic catalysts (e.g., phosphotransferases) or chemical catalysts (e.g., carbodiimides) to enhance coupling efficiency .

- Temperature and pH : Maintain physiological pH (7.0–7.5) and moderate temperatures (25–37°C) to prevent hydrolysis of the phosphate ester bond .

- Purification : Chromatographic techniques (e.g., ion-exchange or reverse-phase HPLC) are critical for isolating the compound from byproducts. Validate purity via NMR (¹H/³¹P) and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the methyl group on the ethanolamine moiety (δ ~2.3 ppm) and cytidine protons (δ ~5.8–8.2 ppm). ³¹P NMR verifies phosphate linkage integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion [M+H]⁺ (expected m/z ~510–520) and fragments to validate the CDP backbone .

- HPLC : Use C18 columns with UV detection (λ = 260 nm for cytidine) to assess purity and stability under storage conditions .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies should include:

- Temperature : Store at –20°C in lyophilized form to prevent hydrolysis. Room-temperature stability assays (e.g., 24-hour time course) can quantify degradation rates via HPLC .

- pH Sensitivity : Test buffered solutions (pH 4–9) to identify optimal storage buffers. Acidic conditions may hydrolyze the phosphate bond, releasing cytidine and N-methylethanolamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

- Methodological Answer :

- Systematic Review : Conduct a PRISMA-guided literature review using databases like PubMed and Web of Science. Filter studies by assay type (e.g., enzyme kinetics vs. cell-based assays) and species-specific metabolic differences .

- Meta-Analysis : Use statistical tools (e.g., RevMan) to pool data, accounting for variables like dosage, administration route, and experimental design heterogeneity. Address publication bias via funnel plots .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with phospholipid biosynthesis enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes like CTP:phosphocholine cytidylyltransferase. Validate with mutagenesis studies targeting predicted binding residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess conformational stability of enzyme-ligand complexes under physiological conditions .

Q. How should experimental designs be structured to investigate this compound’s role in modulating lipid metabolism in mammalian cells?

- Methodological Answer :

- Controlled Variables : Include negative controls (untreated cells) and positive controls (cells treated with known lipid modulators like choline). Use triplicate biological replicates to ensure reproducibility .

- Endpoint Assays : Combine lipidomics (LC-MS/MS profiling of phosphatidylcholine species) with radiolabeled ³H-choline uptake assays to quantify metabolic flux .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals to contextualize findings .

Q. Notes on Evidence Utilization

- Synthesis and Characterization : Referenced protocols from peer-reviewed chemistry journals and institutional guidelines (e.g., NIST) ensure methodological rigor .

- Data Contradiction Analysis : Systematic review strategies align with NIH and Cochrane standards for evidence synthesis .

- Safety and Compliance : Safety data from HPC Standards and NIST inform handling protocols for lab-scale synthesis .

属性

分子式 |

C12H22N4O11P2 |

|---|---|

分子量 |

460.27 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(methylamino)ethyl hydrogen phosphate |

InChI |

InChI=1S/C12H22N4O11P2/c1-14-3-5-24-28(20,21)27-29(22,23)25-6-7-9(17)10(18)11(26-7)16-4-2-8(13)15-12(16)19/h2,4,7,9-11,14,17-18H,3,5-6H2,1H3,(H,20,21)(H,22,23)(H2,13,15,19)/t7-,9-,10-,11-/m1/s1 |

InChI 键 |

RSPRLQAZJOAGFP-QCNRFFRDSA-N |

SMILES |

CNCCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

手性 SMILES |

CNCCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |

规范 SMILES |

CNCCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。